N-(2-hydroxycyclobutyl)pyridine-4-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)pyridine-4-carboxamide is a chemical compound characterized by a cyclobutyl ring substituted with a hydroxyl group and attached to a pyridine ring via a carboxamide linkage
Mechanism of Action
Target of Action
The primary target of N-(2-hydroxycyclobutyl)pyridine-4-carboxamide is currently unknown. The compound’s mechanism of action and its specific targets are still under investigation .
Mode of Action
It is known that many pyridine carboxamide derivatives have shown promising results in inhibiting the growth of various pathogens .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that pyridine carboxamide derivatives can have a significant impact on various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its efficacy .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxycyclobutanone with pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-oxocyclobutylpyridine-4-carboxamide or 2-carboxycyclobutylpyridine-4-carboxamide.
Reduction: Formation of N-(2-aminocyclobutyl)pyridine-4-carboxamide.
Substitution: Formation of N-(2-halocyclobutyl)pyridine-4-carboxamide derivatives.
Scientific Research Applications
N-(2-hydroxycyclobutyl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxycyclopropyl)pyridine-4-carboxamide
- N-(2-hydroxycyclopentyl)pyridine-4-carboxamide
- N-(2-hydroxycyclohexyl)pyridine-4-carboxamide
Uniqueness
N-(2-hydroxycyclobutyl)pyridine-4-carboxamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-2-1-8(9)12-10(14)7-3-5-11-6-4-7/h3-6,8-9,13H,1-2H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHKQSPGHSNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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